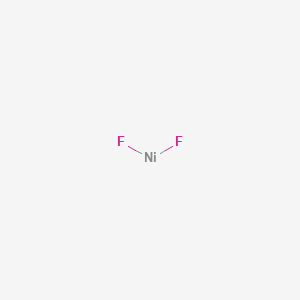

Nickel(2+) difluoride

Beschreibung

Significance of Nickel Fluoride (B91410) Compounds in Contemporary Materials Science

Nickel fluoride compounds play a crucial role in various advanced material applications, primarily due to their stability, electrochemical activity, and catalytic properties.

Passivation Layers and Corrosion Resistance: One of the most significant applications of nickel fluoride is its ability to form a passivating surface layer on nickel alloys, such as Monel, when exposed to hydrogen fluoride or elemental fluorine atamanchemicals.comic.ac.uk. This property makes nickel and its alloys among the few materials suitable for storing or transporting these highly reactive fluorine compounds, offering exceptional corrosion resistance in fluoridating environments atamanchemicals.comic.ac.uk. Research indicates that the formation of this passive NiF₂ layer involves the migration of fluorine through the bulk of the scale, which is crucial for corrosion resistance .

Catalysis and Chemical Synthesis: Nickel fluoride serves as a catalyst or catalyst precursor in various chemical processes. It is particularly valuable in the fluorination of hydrocarbons and in organic synthesis chemiis.com. NiF₂ can facilitate the substitution of hydrogen atoms with fluorine in organic compounds, which is important in the pharmaceutical industry, agrochemicals, and materials science for creating fluorinated molecules with unique chemical properties nanorh.com. For instance, it is used as a catalyst for the synthesis of chlorine pentafluoride atamanchemicals.com. Nickel-catalyzed defluorinative cross-coupling reactions are a powerful strategy for constructing fluorinated organic compounds, highlighting the role of nickel in C-F bond activation and functionalization acs.org. Recent advancements include nickel-catalyzed radical transfer strategies for the asymmetric hydrogenation and hydroalkylation of alkenyl fluorides, which are crucial for synthesizing high-value alkyl fluorides in drug development pku.edu.cn.

Other Applications: NiF₂ is also utilized in metal plating operations, as a metal cold sealing agent, in marking ink compositions for fluorescent lamps, and in the manufacture of varistors atamanchemicals.com. In the glass and ceramic industries, it imparts unique optical and structural properties to specialty glasses and ceramics chemiis.com.

Overview of Research Trajectories in Nickel Fluoride Chemistry

Current research in nickel fluoride chemistry is multifaceted, focusing on enhancing its properties and exploring new applications through various synthesis and characterization techniques.

Nanomaterial Synthesis and Characterization: A significant trajectory involves the synthesis and study of nickel fluoride in nanoparticle form. Methods like chemical precipitation, hydrothermal synthesis, and sol-gel processes are employed to create NiF₂ nanoparticles nanorh.com. These nanoparticles exhibit enhanced properties compared to bulk materials, driven by their increased surface area and reactivity nanorh.com. Detailed research findings indicate that NiF₂ nanoparticles can be fabricated as nanorod arrays via hydrothermal methods, involving the reaction of nickel foam with hydrofluoric acid in an ethanol-water solution at elevated temperatures .

Electrochemical Performance Enhancement: Researchers are actively investigating ways to improve the electrochemical performance of NiF₂ for energy storage. One notable finding is the enhancement of electrochemical properties under shock wave flow environments. For instance, NiF₂ nanomaterials subjected to 200 shocked conditions showed a significantly higher capacitance of 1770.5 F/g compared to ambient conditions, along with high energy density (88.52 Wh/kg) and power density (1499.8 W/kg) at 2 A/g current density um.edu.my. This suggests that shock wave impacts can positively influence the material's performance in supercapacitors um.edu.my.

Catalytic Mechanisms and Selectivity: Research continues into the mechanisms of nickel-catalyzed reactions involving fluorides. Studies focus on understanding how nickel complexes facilitate C-F bond formation and functionalization. For example, theoretical studies have investigated the formation of Ni(PR₃)(Aryl)F complexes in nickel-catalyzed decarbonylative C-C coupling of acyl fluorides, revealing insights into the reaction pathways and the role of ligands acs.org. Furthermore, research explores the role of fluorine atoms in controlling the productivity and microstructure in catalytic processes, such as ethylene (B1197577) polymerization, where ortho-fluorinated nickel(II) phenoxyiminato catalysts show higher activities acs.org. The involvement of Ni(IV) centers in aryl-fluoride bond-forming reductive elimination is also a subject of study, demonstrating that Ni(IV) σ-aryl fluoride complexes can participate in challenging C(sp²)-F bond formation nsf.gov.

Defect Chemistry and Corrosion Mechanisms: Investigations into the passivating NiF₂ layer include studying defect energies and identifying elements that modify the concentration of defects responsible for bulk transport ic.ac.uk. This research aims to design novel nickel alloys with improved mechanical strength and corrosion resistance in fluoridating environments ic.ac.uk. The influence of microstructural changes in nickel-based alloys on their corrosion resistance in molten fluoride salts at high temperatures (550–750 °C) is also being examined, revealing that the formation of secondary phases can lead to intergranular corrosion mdpi.com.

Spectroscopic and Computational Studies: Advanced spectroscopic techniques, such as ¹⁹F NMR, and computational methods, including ab initio molecular dynamics simulations and DFT calculations, are employed to understand the electronic structure, bonding, and reaction mechanisms of nickel fluoride complexes pku.edu.cnrsc.orgresearchgate.net. These studies help in accurately predicting ¹⁹F NMR chemical shifts and understanding non-covalent interactions like hydrogen and halogen bonding in nickel(II) fluoride complexes rsc.orgresearchgate.net.

Detailed Research Findings

Properties of Nickel Fluoride (NiF₂)

| Property | Value | Reference |

|---|---|---|

| Compound Formula | F₂Ni | americanelements.com |

| Molecular Weight | 96.69 g/mol | americanelements.comchemiis.com |

| Appearance | Yellow Crystalline Solid / Green Crystalline Powder | americanelements.comatamanchemicals.comchemiis.com |

| Melting Point | 1,474°C (2,685°F) / 1380°C (lit.) | americanelements.comchemicalbook.com |

| Boiling Point | 1,750°C (3,182°F) | americanelements.com |

| Density | 4.72 g/cm³ at 25 °C | americanelements.comchemicalbook.com |

| Solubility in H₂O | Water insoluble / Slightly soluble | americanelements.comatamanchemicals.comchemicalbook.comchemiis.com |

| Crystal Structure | Tetragonal rutile | atamanchemicals.comchemicalbook.comic.ac.uk |

| Ni-F Distances | 2.01 Å and 1.98 Å | chemicalbook.com |

Electrochemical Performance of NiF₂ Nanomaterials under Shock Wave Conditions

A study on nickel fluoride nanomaterials investigated their energy storage applications under shock wave flow environments. The results demonstrated a significant enhancement in electrochemical properties after exposure to shock conditions um.edu.my.

| Condition | Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Current Density (A/g) | Reference |

|---|---|---|---|---|---|

| Ambient Condition | Lower | Lower | Lower | - | um.edu.my |

| 200 Shocked Conditions | 1770.5 | 88.52 | 1499.8 | 2 | um.edu.my |

This data indicates that shock wave impacts can significantly enhance the electrochemical performance of NiF₂ materials, making them promising for advanced energy storage devices um.edu.my.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

10028-18-9 |

|---|---|

Molekularformel |

F2Ni |

Molekulargewicht |

96.690 g/mol |

IUPAC-Name |

nickel(2+) difluoride |

InChI |

InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

DBJLJFTWODWSOF-UHFFFAOYSA-L |

Kanonische SMILES |

[F-].[F-].[Ni+2] |

Color/Form |

Yellowish to green tetragonal crystals (Rutile type) A light yellow colored powde |

Dichte |

4.72 |

melting_point |

Sublimes at 1000 °C |

Andere CAS-Nummern |

10028-18-9 |

Physikalische Beschreibung |

Yellow to green crystals, slightly soluble in water; [Merck Index] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Insoluble in ethanol and ethyl ether Insol in alcohol, ether 4 g/100 ml water @ 25 °C Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride |

Synonyme |

nickel fluoride |

Herkunft des Produkts |

United States |

Synthesis Methodologies for Nickel Fluoride Compounds

Solid-State Synthesis Routes for Discrete Nickel Fluorides

Solid-state synthesis provides a direct approach to producing various nickel fluoride (B91410) compounds. This method often involves high temperatures and the reaction of solid precursors to form the desired product.

The mixed-valence compound Ni₂F₅ can be synthesized through the thermal decomposition of rhombohedral nickel trifluoride (R-NiF₃). chem-soc.siresearchgate.net This process is typically carried out at temperatures ranging from 353 to 373 K. researchgate.net While the decomposition of R-NiF₃ begins slowly at 312 K, higher temperatures are employed to achieve a more practical rate of formation for Ni₂F₅. researchgate.net The starting material, R-NiF₃, is itself synthesized from the reaction of K₂NiF₆ and BF₃ in anhydrous hydrogen fluoride (aHF). researchgate.net The thermal decomposition of pure R-NiF₃ is considered the most effective method for producing high-purity Ni₂F₅. chem-soc.siresearchgate.net

Reaction Conditions for Thermal Decomposition of R-NiF₃

| Starting Material | Temperature (K) | Product | Reference |

|---|---|---|---|

| R-NiF₃ | 373 | Ni₂F₅ | chem-soc.si |

| R-NiF₃ | 353-373 | Ni₂F₅ | researchgate.net |

Alternative synthetic routes to Ni₂F₅ involve the reduction of R-NiF₃ using either elemental xenon (Xe) or xenon difluoride (XeF₂). chem-soc.siresearchgate.net

In the reaction with xenon, solid R-NiF₃ reacts with gaseous xenon at 293 K. The color of the solid changes from the black of R-NiF₃ to the red-brown of Ni₂F₅ over approximately 24 hours. chem-soc.si This reaction also produces xenon difluoride (XeF₂) as a byproduct, which can be removed by pumping at room temperature. chem-soc.si

The reaction of R-NiF₃ with solid XeF₂ is also conducted at 293 K and proceeds over several days. chem-soc.si The volatile byproducts, including unreacted XeF₂ and newly formed XeF₄, are removed under vacuum. chem-soc.si While these reduction methods are effective, they may yield a less crystalline product compared to thermal decomposition. researchgate.net

Summary of Reduction Reactions for R-NiF₃

| Reductant | Reaction Temperature (K) | Reaction Time | Key Observations | Product | Reference |

|---|---|---|---|---|---|

| Xenon (Xe) | 293 | ~24 hours | Color change from black to red-brown | Ni₂F₅, XeF₂ | chem-soc.si |

High-temperature solid-phase synthesis is a method used to prepare complex nickel fluorides such as potassium nickel aluminum hexafluoride (KNiAlF₆) nanosheets. rsc.org This technique involves heating a mixture of solid precursors to high temperatures to induce a reaction and form the desired crystalline product. rsc.orgresearchgate.net For the synthesis of KNiAlF₆ nanosheets, the reaction is carried out at 900 °C. rsc.orgresearchgate.net This process yields nanosheets with a cubic defect pyrochlore (B1171951) structure, having an average thickness of 60–70 nm. rsc.orgresearchgate.net

Reduction Reactions for Specific Nickel Fluoride Phases (e.g., R-NiF3 with Xenon or XeF2)

Electrochemical Synthesis and Deposition of Nickel Fluoride Films and Structures

Electrochemical methods offer a versatile approach for the synthesis and deposition of nickel fluoride films and structures, often directly onto a substrate.

The Simons Process is a significant industrial method for electrochemical fluorination (ECF) that utilizes nickel anodes in anhydrous hydrogen fluoride (aHF). chem-soc.sikobv.decore.ac.uk During this process, a reactive nickel fluoride film (NiₓFᵧ) forms on the surface of the anode. core.ac.uk This film is believed to be the active fluorinating agent. kobv.decore.ac.uk The formation of this film involves the oxidation of the nickel anode at cell potentials around 4.5-6.0 V. core.ac.uk Studies combining experimental data and density functional theory calculations suggest that a potential of +3.1 V is needed to oxidize surface Ni²⁺ to Ni³⁺, which aligns with the measured anodic peak at +3.57 V. nih.gov

It has been proposed for decades that the active species in the Simons process resides in a black film that forms on the anode. kobv.dersc.orgfu-berlin.de In situ X-ray absorption near-edge structure (XANES) investigations have been employed to study this film, revealing the presence of high-valent nickel centers. kobv.dersc.orgfu-berlin.de The formation of this NiₓFᵧ film, which may contain Ni³⁺ or even Ni⁴⁺ species, is a crucial step, as the fluorination of organic substrates can proceed even after the external potential is disconnected, indicating the film itself is a powerful fluorinating agent. core.ac.uk The initial passivating layer on the nickel anode is believed to be NiF₂. nih.gov

Nickel can be deposited onto silicon substrates through an immersion process in an aqueous solution containing nickel sulfate (B86663) (NiSO₄) and ammonium (B1175870) fluoride (NH₄F). ntu.edu.sg This method operates via displacement reactions at open circuit. ntu.edu.sg The presence of ammonium fluoride in the solution significantly promotes nickel nucleation, especially in the early stages of deposition. ntu.edu.sg

The process involves the gradual oxidation of silicon, which releases electrons for the reduction of nickel ions. ntu.edu.sg The fluoride ions in the solution etch away the silicon oxide that forms as an intermediate phase. ntu.edu.sg This continuous etching of the oxide layer prevents the process from being self-limiting, allowing for the formation of a nanoporous, sponge-like nickel film. ntu.edu.sg This technique has been used to deposit nickel on both blank and porous silicon substrates. ntu.edu.sgresearchgate.net

Immersion Deposition of Nickel in Fluoride-Containing Aqueous Solutions (e.g., on Silicon Substrates)

Gas-Phase and Thin Film Deposition Techniques

Atomic Layer Deposition (ALD) has been utilized to synthesize nickel fluoride (NiF₂) thin films. One studied process involves the use of Ni(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) and either tantalum pentoxide (TaF₅) or niobium pentoxide (NbF₅) as precursors. rsc.orgrsc.org Successful film growth has been observed when combining Ni(thd)₂ with NbF₅ or TaF₅. rsc.org

The deposition of NiF₂ using Ni(thd)₂ and NbF₅ has been investigated at temperatures between 210°C and 250°C. rsc.orgrsc.org X-ray diffraction (XRD) analysis confirmed the formation of tetragonal NiF₂. rsc.orgrsc.org However, a significant challenge in this process is the incorporation of impurities. Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) revealed considerable oxygen and hydrogen content in the films, reaching up to approximately 11 atomic percent. rsc.orgresearchgate.net This impurity issue persisted even when the films were capped in-situ with yttrium fluoride (YF₃), suggesting that the contaminants are incorporated during the deposition process itself. rsc.orgrsc.org

The growth per cycle (GPC) for the NiF₂ films was found to be approximately 0.67 Å at 210°C, decreasing to 0.53 Å at 250°C. rsc.org Despite the impurity challenges, NbF₅ has been identified as a promising fluoride precursor for ALD processes. rsc.orgresearchgate.net

Table 2: ALD Synthesis of NiF₂ Thin Films

| Parameter | Details | Source(s) |

| Nickel Precursor | Ni(thd)₂ | rsc.orgrsc.org |

| Fluoride Precursor | NbF₅ (or TaF₅) | rsc.orgrsc.org |

| Deposition Temperature | 210–250 °C | rsc.orgrsc.org |

| Resulting Phase | Tetragonal NiF₂ | rsc.orgrsc.org |

| Key Challenge | High oxygen and hydrogen impurity content (~11 at%) | rsc.orgresearchgate.net |

| Growth Per Cycle (GPC) | 0.67 Å at 210°C, decreasing to 0.53 Å at 250°C | rsc.org |

Chemical Vapor Deposition (CVD) presents a viable single-step method for producing fluorine-doped nickel oxide (NiO) films. acs.org This process can utilize fluorinated Ni(II) β-diketonate−diamine molecular precursors, which serve as a single source for both nickel and fluorine. acs.orgresearchgate.net The introduction of fluorine into the NiO lattice has been shown to result in a higher number of defects within the material. acs.orgcnr.it

Studies have demonstrated the preparation of NiO films on fluorine-doped tin oxide (FTO) coated glass substrates using nickel-acetylacetonate as a precursor at temperatures above 450°C. nih.gov These films, when prepared between 500-550°C, are transparent with a crystallite size ranging from 10 to 60 nm. nih.gov While this specific study does not focus on intentional fluorine doping from the precursor, it highlights the compatibility of NiO deposition with fluorine-containing substrates.

A more direct approach involves using precursors like Ni(tfa)₂TMEDA and Ni(fod)₂TMEDA in a water-vapor-assisted CVD process. acs.org This method allows for the direct incorporation of fluorine into the NiO film. The resulting F-doped NiO materials exhibit altered structural properties, including a higher density of defects compared to their non-doped counterparts. acs.org This ability to tune the material's characteristics through fluorine doping opens up possibilities for applications in optoelectronics and sensors. researchgate.net

A rapid, room-temperature, and solution-free method for synthesizing self-assembled nickel fluoride (NiF) nanostructures involves the use of a carbon tetrafluoride (CF₄) plasma. researchgate.netresearchgate.net This dry plasma strategy allows for the direct growth of NiF motifs on a 3D nickel foam substrate. researchgate.net The high reactivity of the CF₄ plasma facilitates the low-temperature and rapid formation of these nanostructures. researchgate.net

The resulting NiF nanostructure exhibits an ordered growth with a high fluorine concentration of 51.33 at%. researchgate.net This morphology provides a large number of electroactive accessible sites and high electronic conductivity. researchgate.net In another plasma-based approach, a pulsed high-voltage discharge initiated between nickel electrodes in the presence of polytetrafluoroethylene (PTFE) has been used to synthesize a nanocomposite material. aijr.orgaijr.org This process yields NiF₂ nanoparticles, with sizes less than 5 nm, dispersed within a carbon and fluorocarbon matrix. aijr.orgaijr.org

Table 3: Plasma-Assisted Synthesis of Nickel Fluoride

| Method | Precursors/Environment | Resulting Material | Key Features | Source(s) |

| CF₄ Plasma Route | CF₄ plasma, 3D Ni foam | Self-assembled NiF motif nanostructure | Rapid, room-temperature, solution-free, high fluorine concentration (51.33 at%) | researchgate.netresearchgate.net |

| Pulsed High-Voltage Discharge | Ni electrodes, PTFE | NiF₂ nanoparticles (<5 nm) in a carbon-fluorocarbon matrix | Nanocomposite material formation | aijr.orgaijr.org |

Matrix isolation is a powerful technique used to synthesize and spectroscopically study highly reactive and unstable molecules like monomeric nickel trifluoride (NiF₃) and nickel tetrafluoride (NiF₄). researchgate.netnih.gov These high-valent molecular nickel fluorides, which are predicted to be stable but are difficult to study otherwise, can be produced by methods such as thermal evaporation or laser ablation of nickel atoms in a fluorine/noble gas mixture. researchgate.netnih.govworktribe.com The resulting molecules are then trapped in a cryogenic rare-gas matrix (e.g., neon or argon) at temperatures as low as 6-15 K. nih.govfu-berlin.de

This isolation prevents the reactive species from interacting with each other, allowing for their characterization using techniques like infrared (IR) spectroscopy. nih.govfu-berlin.de Through these joint experimental and quantum-chemical studies, distorted tetrahedral NiF₄ (D₂d symmetry) and trigonal planar NiF₃ (D₃h symmetry) molecules have been successfully identified. researchgate.netnih.gov The vibrational band positions obtained from the IR spectra provide detailed insights into the molecular structures of these elusive species. researchgate.netnih.govworktribe.com These molecules are noted for their weak Ni-F bonds and significant fluorine radical character, making them potent fluorinating and oxidizing agents. nih.govfu-berlin.de

Plasma-Assisted Synthesis of Nickel Fluoride Nanostructures (e.g., Solution-Free CF4 Plasma Route for NiF Motif)

Solution-Based Chemical Approaches to Nickel Fluoride Materials

Solution-based methods are widely employed for the synthesis of nickel fluoride materials, offering control over nanostructure and morphology.

Hydrothermal and Solvothermal Synthesis: Hydrothermal methods have been used to create NiF₂ nanorod arrays directly on nickel foam. rsc.org In one procedure, cleaned nickel foam is immersed in a solution of hydrofluoric acid in an ethanol-water mixture and heated in an autoclave at 120°C for 12 hours. Another approach involves reacting nickel nitrate (B79036) hexahydrate, urea (B33335), and ammonium fluoride in water at 120°C for 6 hours to produce a precursor, which is then calcined to yield NiF₂. rsc.org Solvothermal methods have also been reported for preparing rutile-phase NiF₂. researchgate.net

Precipitation and Microemulsion: Nickel fluoride nanoparticles can be synthesized through chemical precipitation. nanorh.com A water-in-oil microemulsion technique has been used to produce self-assembled hydrated NiF₂ (NiF₂·4H₂O) nanoparticles. researchgate.net These hydrated structures can then be converted to anhydrous NiF₂ by heating under a flow of molecular fluorine at moderate temperatures, preserving the self-assembled nanostructure. researchgate.net

These solution-based approaches are valuable for creating nanostructured NiF₂ with high surface areas, which is beneficial for applications such as in lithium-ion batteries. european-mrs.com

Hydrothermal Synthesis of Nanostructured Nickel Fluorides (e.g., NiF2 Nanorods)

Hydrothermal synthesis has emerged as a prominent method for the fabrication of well-defined nanostructured nickel fluoride materials, particularly nickel(II) fluoride (NiF2) nanorods. This technique offers control over morphology and can produce materials directly on conductive substrates, which is advantageous for applications such as electrocatalysis and energy storage.

A common approach involves the direct growth of NiF2 nanorod arrays on a three-dimensional nickel foam substrate. In a typical synthesis, the nickel foam is subjected to a hydrothermal process in the presence of a fluoride source, such as a hydrofluoric acid (HF) solution in ethanol. ucc.ieucc.ie During this process, a displacement reaction occurs where the nickel foam is oxidized to provide nickel ions (Ni²⁺), which then react with fluoride ions in the solution to nucleate and grow as NiF2 nanorods on the foam surface. ucc.ieucc.ie This method is notable for being binder-free, which can improve the electrochemical performance of the resulting material. ucc.ie

The reaction can be summarized as a reaction between NiO (formed on the nickel foam surface) and fluoride ions during the hydrothermal treatment, leading to the deposition of NiF2 in a nanorod array morphology. ucc.ie The resulting NiF2 nanorods are typically well-adhered to the nickel foam substrate. ucc.ie

Another hydrothermal approach involves the reaction of a nickel precursor, such as nickel(II) nitrate hexahydrate, with a fluoride source like ammonium fluoride in an aqueous solution. rsc.org The mixture is heated in a Teflon-lined stainless steel autoclave, leading to the formation of nickel fluoride compounds through a series of reactions. rsc.org An intermediate, (NH₄)₂NiF₄, is first formed, which upon heating decomposes to NH₄NiF₃ and finally to NiF₂. rsc.org

Table 1: Hydrothermal Synthesis Parameters for NiF₂ Nanostructures

| Parameter | Value/Condition | Source |

|---|---|---|

| Substrate | Nickel Foam | ucc.ieucc.ie |

| Fluoride Source | Hydrofluoric acid (HF) in ethanol | ucc.ieucc.ie |

| Precursor | Ni(NO₃)₂·6H₂O | rsc.org |

| Fluoride Source | Ammonium Fluoride (NH₄F) | rsc.org |

| Temperature | 120 °C | rsc.org |

| Duration | 6 hours | rsc.org |

Low-Temperature Synthesis of Thermodynamically Unstable Higher Oxidation State Nickel Fluorides in Anhydrous HF

The synthesis of nickel fluorides in higher oxidation states, such as NiF₃ and NiF₄, presents a significant challenge due to their thermodynamic instability. These compounds are potent oxidizing agents and require specialized synthetic conditions, typically involving low temperatures and anhydrous hydrogen fluoride (aHF) as a solvent.

A general strategy for preparing these metastable binary fluorides is through the reaction of a hexafluoronickelate(IV) salt, such as potassium hexafluoronickelate(IV) (K₂NiF₆), with a strong Lewis acid (fluoride ion acceptor) like arsenic pentafluoride (AsF₅) or boron trifluoride (BF₃) in aHF. researchgate.netchem-soc.sisocietechimiquedefrance.fr The Lewis acid facilitates the removal of fluoride ions from the [NiF₆]²⁻ anion, leading to the precipitation of the less soluble, higher oxidation state binary nickel fluoride. societechimiquedefrance.fr This chemistry is typically conducted at or below room temperature in fluoropolymer containers to handle the highly reactive species. researchgate.netsocietechimiquedefrance.fr

For instance, the reaction of K₂NiF₆ with BF₃ in aHF can yield rhombohedral NiF₃ (R-NiF₃). researchgate.net However, these reactions can be complicated by contamination with co-produced potassium salts (e.g., KBF₄, KAsF₆). chem-soc.si

The synthesis of Ni₂F₅, a mixed-valence Ni(II)/Ni(III) compound, can be achieved through the thermal decomposition of R-NiF₃ at elevated temperatures (e.g., 373 K). chem-soc.siresearchgate.net Alternatively, Ni₂F₅ can be prepared by the reduction of R-NiF₃ with xenon or xenon difluoride. chem-soc.siresearchgate.net In aHF, Ni₂F₅ exhibits interesting reactivity; it disproportionates in basic aHF (containing KF) to yield NiF₂ and K₂NiF₆, while in acidic aHF (with AsF₅), it yields Ni(AsF₆)₂ and fluorine gas. researchgate.net

Table 2: Synthesis of Higher Oxidation State Nickel Fluorides

| Product | Precursor(s) | Reagents/Solvent | Key Conditions | Source |

|---|---|---|---|---|

| NiF₃, NiF₄ | K₂NiF₆ | AsF₅ or BF₃ in aHF | Low temperature | researchgate.netsocietechimiquedefrance.fr |

| R-NiF₃ | K₂NiF₆ | BF₃ in aHF | - | researchgate.net |

| Ni₂F₅ | R-NiF₃ | - | Thermal decomposition at 373 K | chem-soc.siresearchgate.net |

Complexation and Coordination Chemistry in Nickel Fluoride Synthesis (e.g., with Bidentate N-Heterocyclic Carbene Ligands)

The synthesis of nickel fluoride complexes can be achieved through coordination chemistry, utilizing ligands to stabilize the nickel center. Bidentate N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in this regard. nih.govrsc.org NHCs are strong σ-donors that form robust bonds with metal centers, influencing the reactivity and stability of the resulting complexes. cardiff.ac.uk

The synthesis of nickel(II) complexes bearing chelating phosphine-NHC ligands has been described. cardiff.ac.uk These ligands can be generated in situ from a phosphine-imidazolium salt precursor and reacted with suitable nickel precursors. cardiff.ac.uk

A significant application of nickel NHC complexes is in the activation of carbon-fluorine (C-F) bonds, which are notoriously strong and unreactive. calstate.edu A nickel bidentate N-heterocyclic carbene complex can be used to promote C-F activation by cleaving a C-F bond in a fluorinated substrate like hexafluorobenzene (B1203771) (C₆F₆). calstate.edu This results in the formation of new Ni-C and Ni-F bonds, demonstrating a new pathway for the derivatization of fluorinated compounds. calstate.edu The synthesis of these complexes often involves the reaction of a nickel precursor, like nickelocene, with an imidazolium (B1220033) chloride salt that serves as the NHC ligand precursor. acs.org The strong donating ability and steric bulk of the NHC ligand are crucial for facilitating these challenging transformations. rsc.org

Advanced Nanomaterial Synthesis Strategies for Nickel Fluoride (e.g., Nanoparticles via High Yield Synthesis)

Advanced synthesis strategies for nickel fluoride nanomaterials focus on achieving high yields, controlling particle size, and exploring novel synthesis environments. These methods are crucial for developing high-performance materials for applications in energy storage and catalysis. x-mol.comnanorh.com

One high-yield synthesis method for NiF₂ nanoparticles is the co-precipitation method. x-mol.com This technique can be performed at room temperature without the need for a surfactant. This approach has been used to synthesize NiF₂ nanoparticles with sizes in the range of 30-50 nm. x-mol.comaijr.org The simplicity and scalability of this method make it attractive for large-scale production. x-mol.com

Another innovative approach involves the use of a pulsed high-voltage discharge plasma. aijr.org In this method, a nanocomposite containing NiF₂ nanoparticles (around 5 nm in size) dispersed in a carbon-fluorocarbon matrix is synthesized. aijr.org This is achieved by initiating a pulsed high-voltage discharge between nickel electrodes with a polytetrafluoroethylene (PTFE) rod placed in the discharge gap. aijr.org This solvent-free and fluorine-gas-free method offers a unique route to producing nickel fluoride nanoparticles embedded in a supportive matrix. aijr.org

These advanced synthesis strategies enable the production of nickel fluoride nanoparticles with enhanced properties due to their small size and large surface area, which are beneficial for applications like lithium-ion batteries and supercapacitors. nanorh.com

Table 3: Comparison of Advanced NiF₂ Nanoparticle Synthesis Methods

| Synthesis Method | Key Features | Resulting Particle Size | Source |

|---|---|---|---|

| Co-precipitation | High-yield, room temperature, surfactant-free | ~30-50 nm | x-mol.comaijr.org |

Structural Characterization and Advanced Theoretical Modeling of Nickel Fluoride

Crystallographic Investigations of Nickel Fluoride (B91410) Phases

Nickel(II) fluoride (NiF₂) primarily crystallizes in the rutile structure, a common motif for metal difluorides wikipedia.orgmaterialsproject.org. This structure features octahedral Ni centers and planar fluorides wikipedia.org.

Experimental Determination of Crystal Structures (e.g., Rutile NiF₂, Cubic Spinel NiF₂ Nanoparticles)

The most prevalent crystal structure for NiF₂ is the rutile type, characterized by a tetragonal unit cell materialsproject.orgic.ac.uk. In this structure, Ni²⁺ ions are octahedrally coordinated by six equivalent F¹⁻ atoms, forming a network of corner and edge-sharing NiF₆ octahedra materialsproject.orgresearchgate.net.

While rutile NiF₂ is well-established, research also explores other nickel-containing spinel structures, particularly in the context of nanoparticles. For instance, nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been synthesized with a cubic spinel structure (space group Fd3m) sci-hub.senih.govresearchgate.net. Although NiFe₂O₄ is a mixed metal oxide, its study provides insights into cubic spinel arrangements involving nickel in nanoscale materials. The synthesis of such nanoparticles often employs methods like modified combustion or coprecipitation, leading to crystalline phases with specific lattice parameters and crystallite sizes sci-hub.selaccei.org.

Unit Cell Parameters and Atomic Positions (e.g., NiF₂ Wyckoff Notation)

Rutile NiF₂ crystallizes in the tetragonal P4₂/mnm space group (No. 136) materialsproject.orgresearchgate.netchemicalbook.com. The conventional lattice parameters for NiF₂ are approximately a = 4.63 Å and c = 3.08 Å, with α, β, and γ angles all at 90.00° materialsproject.org. The unit cell volume is around 66.10 ų materialsproject.org.

The atomic positions within the unit cell, described by Wyckoff notation, are as follows materialsproject.orgic.ac.uk:

Ni: 2a (0, 0, 0; ½, ½, ½) materialsproject.orgic.ac.uk

F: 4f (±(u, u, 0; u+½, ½-u, ½)) where u is approximately 0.302 ic.ac.ukic.ac.uk.

In the NiF₆ octahedra, there are typically two shorter Ni-F bond lengths (e.g., 1.99 Å or 2.02 Å) and four longer Ni-F bond lengths (e.g., 2.01 Å or 2.03 Å) materialsproject.orgmaterialsproject.org. The corner-sharing octahedral tilt angles are reported as 50° materialsproject.orgmaterialsproject.org.

Table 1: Crystallographic Parameters of Rutile NiF₂

| Parameter | Value (Materials Project) materialsproject.org | Value (ResearchGate) researchgate.net | Value (ChemicalBook) chemicalbook.com |

| Crystal System | Tetragonal | Tetragonal | Tetragonal |

| Space Group | P4₂/mnm (No. 136) | P4₂/mnm (No. 136) | P4₂/mnm |

| Lattice Parameter a | 4.63 Å | 4.68 Å | 0.465 nm (4.65 Å) |

| Lattice Parameter c | 3.08 Å | 3.06 Å | 0.3084 nm (3.084 Å) |

| Volume | 66.10 ų | - | 0.0667 nm³ (66.7 ų) |

| Ni-F Bond Lengths | 1.99 Å (2x), 2.01 Å (4x) | - | 2.01 Å, 1.98 Å |

| Ni Coordination | Octahedral | Octahedral | Octahedral |

Analysis of Lattice Architectures and Ionic Pathways in Nickel Fluoride

The rutile structure of NiF₂ consists of NiF₆ octahedra that share edges along the c-direction and corners in the a-b plane researchgate.net. This arrangement results in specific lattice architectures, including columns of octahedral interstitial sites along the c-axis ic.ac.uk. These interstitial sites can serve as potential low-energy migration pathways for ions within the lattice ic.ac.ukic.ac.uk. The partial occupancy of octahedral sites by nickel ions contributes to the presence of these clear pathways, suggesting routes for easy migration of interstitial ions ic.ac.uk. Atomistic simulations can be used to predict the most favorable migration paths ic.ac.uk.

Phase Transformations Under Extreme Conditions (e.g., High-Pressure Phases of NiF₂)

Nickel fluoride is known to undergo phase transformations under elevated pressures ic.ac.ukaip.orgresearchgate.net. At room temperature, a pressure-induced phase transition from the tetragonal rutile structure to an orthorhombic structure has been observed aip.orgresearchgate.netaip.org. This transition becomes resolvable at approximately 40 kbar (4 GPa) aip.orgaip.org. Some studies suggest this transformation might be magnetic in origin or strain-induced via a soft mode aip.org. Theoretical calculations using first-principles density functional theory (DFT) methods also predict phase transformations for NiF₂ from the rutile-type tetragonal structure to an orthorhombic CaCl₂-type structure researchgate.netahievran.edu.tr.

Computational and First-Principles Investigations

Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the structural, electronic, and stability properties of nickel fluorides, including hypothetical compounds and polymorphs.

Density Functional Theory (DFT) Calculations for Structural Prediction and Stability (e.g., NiF₃, Ni₂F₅, NiF₄ Polymorphs)

DFT calculations play a crucial role in predicting the structural stability and properties of various nickel fluoride compounds, including those with higher oxidation states of nickel that may be less stable or hypothetical. For instance, DFT has been employed to investigate the crystal field within the Ni 3d shell in rutile NiF₂ arxiv.org.

Studies have also explored hypothetical crystal structures for nickel fluorides beyond the common NiF₂. For example, first-principles investigations have been conducted on NiF₄ crystal structures mdpi.com. One such stable NiF₄ polymorph is predicted to be monoclinic, belonging to the P2₁/c space group, with lattice parameters a = 4.80 Å, b = 5.14 Å, c = 5.18 Å, and β = 105.26° mdpi.com. This structure is described as layered, forming a network of puckered sheets where each nickel atom is octahedrally coordinated mdpi.com. DFT calculations indicate that NiF₄ is thermodynamically less stable compared to other binary nickel fluorides mdpi.com.

While direct experimental data for NiF₃ and Ni₂F₅ polymorphs are less prevalent in the search results, the use of DFT is a standard approach for predicting and understanding the stability of such compounds, especially those with higher oxidation states of transition metals, which often exhibit complex electronic and magnetic properties. The stability of various NiFₓ compounds is often assessed by comparing their calculated formation energies or enthalpies.

Theoretical Analysis of Electronic and Magnetic Properties of Nickel Fluorides (e.g., NiF₃ as a Semiconductor, Antiferromagnetic Ordering)

Theoretical approaches, particularly density functional theory (DFT), are crucial for understanding the electronic and magnetic characteristics of nickel fluorides. For instance, NiF₂ typically exhibits a tetragonal rutile crystal structure. escholarship.org Its magnetic properties are complex, with NiF₂ being a well-known antiferromagnet. researchgate.netbritannica.com Below its Néel temperature (Tₙ), which is approximately 73 K for NiF₂, the magnetic moments of nickel ions align in an ordered, antiparallel fashion. britannica.comcapes.gov.br However, this antiferromagnetic ordering can be canted, leading to a small net ferromagnetic moment along a specific crystallographic direction, such as the <100> direction. researchgate.netaps.org This canted spin structure is attributed to the relative inclination of spins, potentially due to antisymmetric exchange interactions (Dzyaloshinsky-Moriya) or single-ion anisotropy. researchgate.net

Theoretical calculations have been employed to model the electronic structure of NiF₂. While semi-local DFT methods may underestimate band gaps, they provide insights into the material's electronic behavior. materialsproject.org For example, NiF₂ is generally considered an insulator with a band gap of approximately 4.91 eV in its tetragonal phase. materialsproject.org The electronic configuration of nickel in these compounds, particularly the d-orbitals, plays a significant role in their magnetic behavior. acs.org

In the case of nickel(III) fluoride (NiF₃), theoretical studies, including density functional theory (DFT) calculations, have investigated its electronic and magnetic properties, often considering it as a potential semiconductor. google.se The presence of Ni(III) and Ni(IV) oxidation states can significantly influence the electronic structure and catalytic properties of mixed-metal fluorides containing nickel. researchgate.net

Atomistic Simulation of Defect Chemistry and Transport in Nickel Fluoride Lattices

Atomistic simulation techniques, such as energy minimization and classical molecular dynamics, are vital for predicting the defect chemistry and transport properties within nickel fluoride lattices, particularly NiF₂. These simulations help to understand how foreign elements are incorporated into corrosion products and their impact on transport. ic.ac.uk

Research indicates that the predominant intrinsic defect reaction in NiF₂ is the anion Frenkel defect, although the high formation energies suggest that intrinsic defect concentrations are generally low. ic.ac.ukcapes.gov.br The lowest predicted saddle point energies are consistent with fluorine interstitial defects being the most mobile species. ic.ac.ukcapes.gov.br These fluorine interstitials are predicted to be transported along the c-axis, often forming a split interstitial configuration. ic.ac.ukcapes.gov.br

Simulations have also explored the impact of impurities on NiF₂. For instance, avoiding the incorporation of 3+ cation-forming elements like iron is crucial, as they can lead to detrimental effects on the passivation layer. ic.ac.ukamericanelements.com Conversely, studies suggest that specific alloying additions, such as lithium, copper, magnesium, and cobalt, could lead to the formation of a less defective passivation layer with lower concentrations of mobile fluorine interstitials. ic.ac.uk

Molecular dynamics simulations of molten NiF₂ have provided insights into its structure and transport properties at high temperatures (e.g., 1750–1900 K). These simulations reveal a distorted octahedral environment for the nickel cation in the melt and can calculate self-diffusion coefficients of ions and viscosity. archivog.com

Ab Initio Molecular Dynamics for Surface Interaction Mechanisms (e.g., Hydrogen Fluoride on Ni(111) Surfaces)

Ab initio molecular dynamics (AIMD) is a powerful tool for investigating surface interaction mechanisms involving nickel fluorides. A key application is understanding the interaction of hydrogen fluoride (HF) with nickel surfaces, such as the Ni(111) surface. This research is particularly relevant to processes like the Simons process, where an insulating nickel fluoride film forms on nickel anodes in contact with HF, leading to passivation. researchgate.netx-mol.net

AIMD studies, often combined with density functional theory (DFT) with periodic boundary conditions, examine the energetics of HF molecule activation and adsorption on Ni surfaces. researchgate.netresearchgate.net These studies calculate structures and energies of minimum energy paths, including physisorption intermediates, transition states, and chemisorbed products. researchgate.net For instance, calculated transition state energies for dissociative chemisorption of HF on Ni(111) are around 380 meV, suggesting a surmountable activation barrier. researchgate.net

AIMD simulations can also provide detailed insights into the mechanism of dissociative chemisorption, simulating molecular beam experiments. Analysis of trajectories reveals that the position of the HF molecule's center of mass upon collision with the Ni surface is a critical factor for chemisorption probability. researchgate.net Interestingly, favorable HF impact angles for dissociative chemisorption may not always correspond to the minimum energy path due to mass differences between hydrogen and fluorine. researchgate.net The data from these simulations can be used to fit potential energy surfaces, further enhancing the understanding of these complex surface reactions. researchgate.net

Advanced Spectroscopic Characterization of Nickel Fluorides

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis

X-ray Diffraction (XRD) is a fundamental technique for characterizing nickel fluorides, providing crucial information about their phase identification, crystal structure, and crystallite size. NiF₂, for example, typically crystallizes in a tetragonal rutile structure. escholarship.orgmaterialsproject.org XRD analysis can confirm this ionic lattice structure.

XRD is also instrumental in identifying different phases of nickel fluorides and their transformations. For instance, the thermal decomposition of metastable NiF₃ (R-NiF₃) can be monitored by XRD, showing transitions to Ni₂F₅ and then to NiF₂ at specific temperatures. XRD analyses confirm the transition from cubic NiF₃ to tetragonal NiF₂ by observing changes in d-spacing (e.g., 355 pm for cubic NiF₃ to 214 pm for tetragonal NiF₂). Beyond phase identification, XRD peak broadening can be used to estimate crystallite sizes, providing insights into the material's morphology.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition, Chemical States, and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to analyze the surface composition, chemical states, and oxidation states of nickel fluorides. XPS can identify the elemental composition of the surface and distinguish between different chemical environments of nickel and fluorine atoms. researchgate.net

For nickel, XPS allows for the determination of its oxidation states. For example, the Ni 2p core spectrum exhibits well-resolved peaks corresponding to Ni 2p₃/₂ and Ni 2p₁/₂ spin-orbits, along with satellite peaks. researchgate.net Peak fitting analysis of these spectra can reveal the presence of different nickel oxidation states, such as Ni(II) and Ni(III), in the structure of nickel-containing fluorides. researchgate.netrsc.org The binding energies for Ni 2p₃/₂ have been assigned to specific oxidation states, such as approximately 854.6 eV for Ni²⁺ and 856.1 eV for Ni³⁺. surfacesciencewestern.com

For fluorine, the F 1s core spectrum typically shows main peaks at specific binding energies (e.g., 685.05 eV), which can indicate different chemical environments of fluoride ions, such as those bonded to nickel or other metals in complex structures. researchgate.net XPS is particularly useful for studying passivation layers, where it can confirm the formation of NiF₂ films on nickel surfaces exposed to hydrogen fluoride. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Molecular Structure Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to elucidate the molecular structure and identify vibrational modes in nickel fluorides. These methods provide insights into the bonding environment and crystal lattice dynamics.

While specific detailed research findings for IR and Raman spectra of simple nickel fluorides like NiF₂ are not extensively detailed in the provided search results, these techniques are generally applied to characterize the vibrational fingerprint of inorganic compounds. They can confirm the presence of specific bonds (e.g., Ni-F stretches) and provide information about the symmetry and coordination environment of the nickel and fluorine atoms within the lattice. Changes in peak positions, intensities, and broadening in IR and Raman spectra can indicate phase transitions, structural distortions, or the presence of impurities. For complex nickel fluoride structures or those with water of hydration (e.g., NiF₂·4H₂O), these spectroscopic methods would be used to identify the vibrational modes associated with the water molecules and their interaction with the fluoride lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F-MAS SSNMR for Fluoride Environment and Halogen Bonding)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F Magic-Angle Spinning Solid-State NMR (MAS SSNMR), serves as a powerful tool for probing the local environment of fluoride ions in nickel-fluoride complexes and investigating non-covalent interactions such as halogen bonding. The 19F NMR resonance in metal-fluoride complexes is notably sensitive to the chemical environment, typically appearing upfield and offering a distinct signal that does not overlap with other resonances americanelements.comamericanelements.comfishersci.co.ukeasychem.org. This sensitivity makes it an ideal reporter for the characteristics of halogen bonds (XBs) americanelements.com.

Research has demonstrated that the presence of a halogen bond leads to a significant deshielding of the fluorine resonance, with observed shifts ranging from 25 to 40 ppm americanelements.comamericanelements.comereztech.com. For instance, comparisons between solid-state and solution NMR data for nickel-bonded fluoride complexes, such as trans-[NiF(2,3,5,6-C6F4I)(PEt3)2] (1pF) and trans-[NiF(2,3,4,5-C6F4I)(PEt3)2] (1oF), have shown a deshielding of 25–29 ppm (Δδiso) attributed to the NiF···I(C) halogen bond americanelements.comamericanelements.com. In contrast, a complex incapable of XB formation, trans-[NiF(C6F5)(PEt3)2] (3F), exhibits a chemical shift that remains largely consistent between solid-state and solution phases, further confirming the direct influence of XB on the fluoride's NMR signature americanelements.comamericanelements.com.

Theoretical modeling, employing computational protocols like the GIPAW method and 2c-ZORA level, has successfully reproduced experimental 19F SSNMR chemical shifts with high accuracy, showing a maximum deviation of 10 ppm for isotropic chemical shifts (δiso) americanelements.comamericanelements.comereztech.comfishersci.fifrontiersin.orgamericanelements.com. These calculations reveal that the occupied Ni/F orbitals contribute to shielding the fluoride in directions perpendicular to the Ni–F bond, particularly perpendicular to the coordination plane. This shielding effect is attributed to the magnetic coupling of the Ni(3d)/F(2p lone pair) orbitals with the vacant σNi–F* orbital americanelements.comamericanelements.comereztech.comfishersci.fifrontiersin.org. The deshielding observed in halogen-bonded systems is linked to an increase in the energy gap between these occupied and vacant orbitals ereztech.comfishersci.fi. Furthermore, studies indicate that the crystal packing environment has minimal influence on the NMR signatures of halogen bonds, allowing for successful modeling of the NMR behavior using molecular pairs interacting via the XB ereztech.comfishersci.fifrontiersin.orgamericanelements.com.

The isotropic chemical shifts (δiso) for representative square-planar nickel-fluoride complexes are presented in the table below, highlighting the impact of halogen bonding:

| Complex | Description | Isotropic Chemical Shift (δiso, ppm) |

| trans-[NiF(2,3,5,6-C6F4I)(PEt3)2] (1pF) | Nickel-fluoride complex forming a NiF···I(C) halogen bond. | Deshielded (e.g., -387.9 ppm in solution) fishersci.co.uk |

| trans-[NiF(2,3,4,5-C6F4I)(PEt3)2] (1oF) | Nickel-fluoride complex forming a NiF···I(C) halogen bond. | Deshielded (e.g., -397.8 ppm in solution) fishersci.co.uk |

| trans-[NiF(C6F5)(PEt3)2] (3F) | Nickel-fluoride complex incapable of halogen bond formation. | Shielded (e.g., less deshielded compared to 1pF/1oF) americanelements.comamericanelements.com |

Electron Microscopy Techniques (e.g., FE-SEM, SEM, TEM) for Morphology, Microstructure, and Film Cross-Sections

Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FE-SEM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, microstructure, and cross-sectional features of nickel fluoride materials. These techniques provide high-resolution visual and structural information crucial for understanding material properties and performance.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM): SEM and FE-SEM are widely utilized to examine the surface morphology and microstructure of nickel fluoride and related compounds. For instance, nickel fluoride nanorods with distinct morphologies have been successfully prepared and characterized using SEM, demonstrating their potential as anode materials in Li-ion hybrid capacitors wikipedia.org. In the synthesis of potassium nickel aluminium hexafluoride (KNiAlF6) nanosheets, SEM analysis confirmed their formation with a cubic defect pyrochlore (B1171951) structure and an average thickness of 60–70 nm fishersci.ca.

FE-SEM specifically offers enhanced resolution for detailed surface investigations. Studies on nickel fluoride (NiF2) samples under shock wave flow environments utilized FE-SEM to assess surface morphology changes, revealing alterations in crystallite and particle sizes while maintaining the rutile NiF2 phase stability nih.gov. Similarly, FE-SEM images have been employed to characterize the morphology of various nanocages, such as FeCoNiF2, showing uniform rhombic dodecahedron structures and changes in surface roughness after different synthetic steps nih.gov. SEM has also been applied to analyze microstructural changes in nickel-based alloys exposed to molten fluoride salts, where the formation of secondary phases along grain boundaries and selective etching of components were observed wikipedia.org. Furthermore, SEM analysis of coated nickel-titanium archwires after fluoride exposure revealed surface topography changes, including pitting corrosion in some cases uni.lu.

Transmission Electron Microscopy (TEM): TEM is crucial for investigating the ultrastructure of materials and providing insights into film cross-sections, internal structures, and interfaces at the nanoscale. TEM has been used to detect the ultrastructure of nickel fluoride materials, such as nanorods, providing complementary information to SEM on their internal arrangement wikipedia.org.

For film characterization, cross-sectional TEM images are particularly valuable. In studies involving the immersion deposition of nickel on silicon in fluoride-containing solutions, TEM cross-sections revealed the role of silicon oxide as an intermediate phase at the Ni/Si interface, which was subsequently etched by fluoride, leading to a nanoporous nickel film nih.gov. Similarly, cross-sectional TEM has been employed to assess the thickness and uniformity of nickel silicide (NiSi) films, showing that fluoride residue can lead to thinner and non-uniform films due to retarded nickel diffusion during silicide transformation nih.gov. In the context of fluoride batteries, TEM cross-sectional images of copper films before and after fluorination have demonstrated significant volume expansion, consistent with the formation of copper(II) fluoride (CuF2) americanelements.com. TEM is also utilized to determine the thickness of nickel thin films deposited via atomic layer deposition (ALD) and to analyze the impact of deposition parameters on film quality. High-resolution TEM (HR-TEM) provides even finer details of structural morphology, as demonstrated in the characterization of FeCoNiF2 nanocages nih.gov.

Electrochemical Behavior and Advanced Applications of Nickel Fluoride Materials

Nickel Fluoride (B91410) in Electrochemical Energy Storage Systems

Nickel fluoride (NiF₂) has emerged as a promising material in the field of electrochemical energy storage, demonstrating significant potential for application in both batteries and capacitors. Its unique properties, particularly when engineered at the nanoscale, contribute to enhanced performance characteristics.

Cathode Materials for Lithium-Ion and Sodium-Ion Batteries (Conversion Reaction Mechanisms)

Nickel fluoride is a conversion-type cathode material for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. oaes.ccucsd.edumdpi.com Unlike traditional intercalation materials, conversion cathodes undergo a complete phase transformation during the charge-discharge cycle, which allows for the transfer of multiple electrons and thus offers significantly higher theoretical capacities. mdpi.com The conversion reaction for NiF₂ in a Li-ion battery can be represented as:

NiF₂ + 2Li⁺ + 2e⁻ ↔ Ni + 2LiF

This reaction involves the reduction of nickel fluoride to metallic nickel and the formation of lithium fluoride during discharge, and the reverse process during charging. ucsd.eduacs.org

However, the practical application of NiF₂ as a cathode material has been hindered by several challenges. These include its inherent insulating nature, which leads to poor electronic conductivity, and significant volume changes during the conversion reaction, which can cause electrode pulverization and capacity fading. mdpi.commdpi.com Research has shown that the conversion potential of NiF₂ is often lower than its theoretical value due to the highly ionic nature of the Ni-F bond and the slow kinetics of the conversion process. ucsd.edu

To address these issues, various strategies have been explored, such as the creation of nanostructured materials and the introduction of more covalent bonds to improve electronic conductivity. For instance, doping NiF₂ with nickel oxide (NiO) has been shown to increase the conversion potential and improve reversibility, likely by providing enhanced electronic conductivity through the M-O covalent bonds. ucsd.edu

In the context of sodium-ion batteries, fluoride-based conversion electrodes are also being investigated due to their potential for high energy densities. rsc.orghep.com.cn The conversion reaction mechanism is similar to that in Li-ion systems, involving the transformation of the metal fluoride to the metal and sodium fluoride. However, the larger ionic radius of sodium compared to lithium presents additional kinetic challenges. rsc.org

Anode Materials in Hybrid Capacitors (e.g., NiF2 Nanorods for Li-Ion Hybrid Capacitors)

Beyond cathodes, nickel fluoride has shown promise as an anode material in lithium-ion hybrid capacitors (LIHCs). acs.orgfigshare.com These devices aim to bridge the gap between high-energy batteries and high-power supercapacitors. acs.org A key development in this area is the synthesis of NiF₂ nanorods. acs.orgfigshare.comcore.ac.ukosti.gov

The nanorod structure offers several advantages:

Shortened Ion Transport Distance: The nanoscale dimensions reduce the diffusion path for lithium ions, facilitating faster charge and discharge rates. acs.orgfigshare.com

Increased Active Sites: The high surface area of the nanorods provides more sites for electrochemical reactions to occur. acs.orgfigshare.com

Research on NiF₂ nanorods as an anode for LIHCs has demonstrated excellent electrochemical performance. acs.org For example, one study reported a specific capacity of 379 mAh g⁻¹ after 500 cycles at a current density of 0.1 A g⁻¹. acs.org Even at a high current density of 2 A g⁻¹, the capacity remained at 61 mAh g⁻¹ after 10,000 cycles, showcasing remarkable long-term stability. acs.org Furthermore, a full LIHC constructed with an NR-NiF₂ anode and an activated carbon (AC) cathode exhibited a high energy density of 87 Wh kg⁻¹ and a high power density of 6079 W kg⁻¹, along with good cycling stability. acs.org

Supercapacitive Behavior of Nickel Fluoride Nanomaterials (e.g., under Shock Wave Flow Environments)

The supercapacitive properties of nickel fluoride nanomaterials have also been a subject of investigation. Supercapacitors store charge through either electrical double-layer capacitance (EDLC) or pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. Nickel-based materials are known for their pseudocapacitive behavior. mdpi.com

A novel area of research involves studying the electrochemical performance of NiF₂ nanomaterials under extreme conditions, such as shock wave flow environments. um.edu.my In one study, NiF₂ samples were subjected to a shock wave, and their supercapacitive behavior was compared to an ambient, un-shocked sample. um.edu.myum.edu.my The results were striking: the shock-loaded NiF₂ exhibited a significantly higher specific capacitance of 1770.5 F/g compared to the ambient sample. um.edu.myum.edu.my This enhancement in electrochemical properties was attributed to the effects of the shock wave on the material's structure. um.edu.my The shock-loaded material also demonstrated a high energy density of 88.52 Wh/kg and a power density of 1499.8 W/kg. um.edu.my

These findings suggest that mechanical stress, such as that from a shock wave, can induce favorable changes in the material's properties, leading to enhanced supercapacitive performance. um.edu.my

Kinetic Analysis of Electrochemical Performance (e.g., Pseudocapacitance Contribution)

Understanding the kinetics of electrochemical processes is crucial for optimizing the performance of energy storage devices. For NiF₂-based electrodes, kinetic analysis helps to distinguish between diffusion-controlled (battery-like) and capacitive (supercapacitor-like) charge storage mechanisms. researchgate.net

The relationship between peak current (i) and scan rate (v) in cyclic voltammetry (CV) is often described by the power law: i = avᵇ

The value of 'b' indicates the dominant charge storage mechanism:

A 'b' value of 0.5 signifies a diffusion-controlled process. researchgate.net

A 'b' value of 1.0 indicates a surface-controlled capacitive process. researchgate.net

In the case of NiF₂ nanorods used as an anode for LIHCs, a 'b' value of 0.95 was obtained, indicating that the electrochemical behavior is predominantly governed by pseudocapacitance. acs.org This high degree of pseudocapacitive contribution is desirable for high-power applications as it allows for rapid charge and discharge. acs.orgresearchgate.net The pseudocapacitive nature of NiF₂ is often attributed to the fast and reversible redox reactions involving nickel ions. researchgate.net

Corrosion and Passivation Mechanisms Involving Nickel Fluoride

Nickel and its alloys are known for their corrosion resistance in various environments, including those containing fluorine. This resistance is often due to the formation of a protective passive layer on the metal's surface.

Formation and Stability of Passive Nickel Fluoride Layers in Fluorinating Environments

In environments containing fluorine or hydrogen fluoride (HF), a passivation layer of nickel fluoride (NiF₂) forms on the surface of nickel and its alloys. ic.ac.ukgoogle.com This NiF₂ layer acts as a kinetic barrier, significantly hindering further corrosion, rather than a thermodynamic one. ic.ac.uk The integrity and protective quality of this layer are critically dependent on the transport of species, particularly fluorine, through the film. ic.ac.uk

The formation of this passive layer is the reason why nickel alloys, such as Monel, are used in applications involving hydrofluoric acid and liquid fluorine. ic.ac.uk Studies have shown that the resistance of nickel and its alloys to fluorine and hydrogen fluoride is quite good up to temperatures of 900 K and 800 K, respectively.

The stability of the passive NiF₂ layer can be influenced by several factors, including temperature and the presence of impurities in the alloy. ic.ac.uk At elevated temperatures, the kinetics of film growth increase, which can lead to a loss of protection. ic.ac.uk Research has also indicated that the presence of certain elements in nickel alloys can affect the defect concentration within the NiF₂ layer, thereby influencing its protective properties. ic.ac.uk For example, it is suggested that avoiding elements that form 3+ cations, like iron, is important for maintaining a less defective and more protective passivation layer. ic.ac.uk

Surface analytical techniques such as X-ray photoelectron spectroscopy (XPS) have been used to study these passive layers. researchgate.net These studies have revealed a multilayer structure, which can include an inner oxide layer, an outer hydroxide (B78521) film, and a nickel fluoride layer in between, with the thickness and composition changing with electrode potential and exposure time to HF. researchgate.net

Interactive Data Table: Electrochemical Performance of Nickel Fluoride Materials

| Material | Application | Key Performance Metric | Value | Current Density/Scan Rate | Cycling Stability | Reference |

| NiF₂ Nanorods | Anode for LIHC | Specific Capacity | 379 mAh g⁻¹ | 0.1 A g⁻¹ | After 500 cycles | acs.org |

| NiF₂ Nanorods | Anode for LIHC | Specific Capacity | 61 mAh g⁻¹ | 2 A g⁻¹ | After 10,000 cycles | acs.org |

| NR-NiF₂//AC | LIHC | Energy Density | 87 Wh kg⁻¹ | 96 W kg⁻¹ | 69% capacity retention after 5000 cycles | acs.org |

| NR-NiF₂//AC | LIHC | Power Density | 6079 W kg⁻¹ | 27 Wh kg⁻¹ | 69% capacity retention after 5000 cycles | acs.org |

| Shock-loaded NiF₂ | Supercapacitor | Specific Capacitance | 1770.5 F/g | - | - | um.edu.myum.edu.my |

| Shock-loaded NiF₂ | Supercapacitor | Energy Density | 88.52 Wh/kg | 2 A/g | - | um.edu.my |

| Shock-loaded NiF₂ | Supercapacitor | Power Density | 1499.8 W/kg | 2 A/g | - | um.edu.my |

Electrochemical Dissolution Kinetics of Nickel and Nickel Fluoride Films

The electrochemical dissolution of nickel and the stability of nickel fluoride (NiF₂) films are significantly influenced by the presence and concentration of fluoride ions, as well as the electrochemical potential. In acidic environments, the dissolution of nickel is observed to increase with hydrofluoric acid (HF) concentration up to 50%. cecri.res.in Beyond this concentration, a decrease in dissolution suggests the involvement of both HF and water in dissolving Ni²⁺ species. cecri.res.in The dissolution process for nickel oxide in the presence of fluoride is generally uniform, in contrast to the pitting mechanism observed with iron. cecri.res.in

The kinetics of nickel dissolution in the presence of fluoride can be categorized into different potential ranges. In strongly acidic solutions, two primary potential ranges with distinct dissolution kinetics have been identified. researchgate.net Up to a potential of 1.1 V, the transfer of Ni²⁺ ions from the passive oxide layer into the electrolyte is catalyzed by HF, with an electrochemical reaction order of 1.63. researchgate.net This process leads to a thinning of the oxide film and a consequent increase in the stationary corrosion current density. researchgate.net At potentials above 1.2 V, an NiF₂ overlayer forms on the passive oxide, altering the kinetics to an electrochemical reaction order of -0.79 for HF. researchgate.net

The stability of pre-formed NiF₂ films is also dependent on the composition of the fluoride-containing electrolyte. Studies on electrochemically formed NiF₂ films in perchloric acid with various monovalent fluorides show that the film's stability decreases in the order of NH₄F > HF > KF > LiF. researchgate.net A proposed dissolution mechanism involves the formation of nickel fluoride complexes such as NiF₃⁻ and NiF₄²⁻, a process influenced by the specific alkali metal fluorides present. researchgate.net The presence of water can also enhance the anodic dissolution by increasing the solubility of the NiF₂ layer. researchgate.net In non-aqueous media like acetonitrile (B52724), the formation of a passive NiF₂ layer is observed, which can be dissolved by the addition of water. cecri.res.inresearchgate.net

The interaction with organic molecules further modulates the stability of NiF₂ films. For instance, acetonitrile can dissolve the film, whereas sulfolane (B150427) can form a composite film with nickel fluoride, enhancing its long-term stability and electrocatalytic activity. researchgate.net

Influence of Fluoride Ions on Metal Alloy Corrosion Resistance (e.g., Nickel-Titanium Alloys)

Fluoride ions have a significant and generally detrimental effect on the corrosion resistance of metal alloys, particularly nickel-titanium (NiTi) alloys commonly used in orthodontic applications. These alloys typically rely on a stable, passive titanium dioxide (TiO₂) layer for their high corrosion resistance. nih.gov However, fluoride ions can compromise this protective layer, leading to increased corrosion. nih.govresearchgate.net

The extent of corrosion is directly proportional to the fluoride concentration. nih.gov In studies using artificial saliva, NiTi archwires that are passive in fluoride-free solutions exhibit a decrease in corrosion resistance when fluoride is introduced. nih.gov This is evidenced by an increase in corrosion current density (Icorr) as the concentration of sodium fluoride (NaF) rises. nih.gov For example, in one study, the corrosion current densities for a particular NiTi wire increased from 0.92 μA/cm² in 0.05 wt% NaF to 1.4 μA/cm² in 0.2 wt% NaF. nih.gov Another study confirmed that increasing NaF concentration in artificial saliva leads to a decrease in polarization resistance (Rp), which is indicative of lower corrosion resistance. researchgate.net

The mechanism of this increased corrosion involves the localized dissolution of the protective TiO₂ layer. nih.gov Fluoride ions attack the passive film, leading to the formation of Ti-F compounds that disrupt its integrity. researchgate.net This attack can manifest as both general corrosion and localized pitting corrosion. nih.govresearchgate.net Scanning electron microscopy has revealed that the intensity of the corrosive attack and the morphology of the pits depend on the fluoride concentration and the surface properties of the alloy. nih.gov

While NiTi alloys do experience a deterioration in their corrosion properties due to fluoride, they may still perform better than other materials like stainless steel under similar conditions. nih.gov The critical concentration at which fluoride significantly compromises the protective oxide layer on Ti alloys has been reported to be around 0.1 wt% NaF. nih.gov Below this level, the effect may be less pronounced, but a general trend of decreasing corrosion resistance with increasing fluoride concentration is well-established. nih.govresearchgate.netresearchgate.net

| NiTi Wire Type | Icorr in 0.05 wt% NaF (μA/cm²) | Icorr in 0.2 wt% NaF (μA/cm²) |

|---|---|---|

| NiTi-1 (Dentaurum) | 0.92 | 1.4 |

| NiTi-2 (Global) | 0.13 | 0.36 |

| NiTi-3 (GAC) | 0.26 | 0.51 |

Multilayer Passivating Film Structure Analysis (e.g., Inner Oxide, Outer Hydroxide, Fluoride Interlayers)

The passive film that forms on nickel in fluoride-containing environments is not a simple, single layer but rather a complex multilayer structure. Surface analytical techniques such as X-ray photoelectron spectroscopy (XPS) and low-energy ion scattering (ISS) have been used to elucidate this structure. researchgate.net

The analysis reveals a passivating film composed of distinct layers whose thickness and composition vary with electrode potential and exposure time to fluoride. researchgate.net A common structure consists of an inner oxide layer adjacent to the nickel metal substrate and an outer hydroxide layer exposed to the electrolyte. researchgate.net In certain potential ranges, a fluoride layer is found situated between this inner oxide and outer hydroxide. researchgate.net

This multilayer model is consistent with electrochemical observations and provides a framework for understanding the passivation process. For instance, ESCA studies have confirmed the presence of a thin oxide layer between the nickel substrate and the NiF₂ film under conditions that promote passivity in anhydrous HF. cecri.res.in The formation of a NiF₂ passivation layer is a key factor in the corrosion resistance of nickel alloys in fluorinating environments. ic.ac.uk The crystallography of this NiF₂ layer typically exhibits the rutile structure. ic.ac.uk

Electrocatalysis with Nickel Fluoride and Related Compounds

Electrocatalytic Activity for Specific Reactions (e.g., Urea (B33335) Oxidation by KNiAlF6 Nanosheets)

Mixed-metal fluorides, such as potassium nickel aluminum hexafluoride (KNiAlF₆) nanosheets, have demonstrated significant electrocatalytic activity for specific reactions, most notably the urea oxidation reaction (UOR) in alkaline media. rsc.orgrsc.org These materials, prepared via solid-phase synthesis, exhibit enhanced performance compared to traditional nickel hydroxide-based catalysts. rsc.orgnih.gov

The KNiAlF₆ nanosheets, characterized by a cubic defect pyrochlore (B1171951) structure, show improved electrical conductivity and a high surface area, which are beneficial for electrocatalysis. rsc.orgrsc.org Research has detailed their superior performance in urea oxidation, achieving a high mass activity of approximately 395 mA cm⁻² mg⁻¹ at a potential of 1.65 V vs. RHE. rsc.orgrsc.orgnih.gov Key performance metrics that highlight their efficiency include a low onset potential for urea oxidation at around 1.35 V vs. RHE and a small Tafel slope of 22 mV dec⁻¹. rsc.orgnih.gov The low Tafel slope suggests favorable reaction kinetics.

Furthermore, these nanosheet catalysts exhibit a very low reaction activation energy of 4.02 kJ mol⁻¹, indicating that the energy barrier for the urea oxidation reaction is significantly reduced. rsc.orgnih.gov They also show excellent long-term stability and lower charge transfer resistance, particularly at elevated temperatures such as 60 °C. rsc.orgrsc.org Even after prolonged electrolysis, during which the nanosheets may partially transform into Ni(OH)₂, their electrochemical activity is sustained. rsc.orgrsc.org This robust performance is attributed to the enhanced electrochemical surface area and the structural benefits of replacing some nickel with aluminum in the lattice. rsc.org

| Parameter | Value |

|---|---|

| Mass Activity (at 1.65 V vs. RHE) | ~395 mA cm⁻² mg⁻¹ |

| Oxidation Onset Potential (vs. RHE) | ~1.35 V |

| Tafel Slope | 22 mV dec⁻¹ |

| Reaction Activation Energy | 4.02 kJ mol⁻¹ |

| Steady-State Mass Activity (1.0 M KOH) | ~230 mA cm⁻² mg⁻¹ |

Role of Fluoride in Dynamic Surface Self-Reconstruction for Enhanced Catalytic Performance (e.g., Oxygen Evolution Reaction)

Fluoride plays a crucial role in the in-situ transformation of certain electrocatalysts, leading to a dramatic enhancement in their catalytic activity, particularly for the oxygen evolution reaction (OER). acs.orgnih.gov A key example is the dynamic surface self-reconstruction of fluoride-containing nickel-iron hydroxide (NiFe-OH-F) nanosheets. acs.orgcapes.gov.br

Initially, these NiFe-OH-F nanosheets, grown hydrothermally on a substrate like nickel foam, exhibit moderate OER activity. acs.orgnih.gov However, during the OER process in an alkaline medium, the incorporated fluoride ions leach out from the catalyst's surface. acs.org This fluoride leaching triggers a significant chemical evolution and an in-situ self-reconstruction of the surface. acs.orgcapes.gov.br The original surface layer transforms into a highly porous and amorphous nickel-iron oxide (NiFeOₓ) hierarchical structure. acs.orgnih.gov

This reconstructed surface is exceptionally active for the OER. The process results in a massive increase in catalytic activity; for example, the OER activity at an overpotential of 220 mV was observed to increase by more than 58-fold after reconstruction. acs.orgcapes.gov.br The catalyst's efficiency is marked by a very low overpotential required to drive the reaction. The surface-reconstructed NiFe-OH-F catalyst can achieve a current density of 10 mA cm⁻² at an overpotential as low as 176 mV, with an extremely small Tafel slope of 22.6 mV dec⁻¹. acs.orgnih.gov This level of performance positions it among the most active OER electrocatalysts reported. acs.org The dynamic self-reconstruction induced by fluoride demonstrates a powerful strategy for developing highly efficient catalysts for energy conversion processes. hep.com.cnnih.gov

Electrochemical Generation of Fluorine and Perfluorinated Organic Compounds

Nickel and its fluoride compounds are central to the electrochemical production of elemental fluorine and a wide array of perfluorinated organic compounds (PFOCs). The primary industrial method for producing PFOCs is the Simons Process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (AHF). cecri.res.ingoogle.com

In this process, nickel serves as the anode material of choice due to its unique properties in this harsh environment. cecri.res.incecri.res.in During electrolysis at potentials around 5-6 V, a passivating film of nickel fluoride (NiF₂) forms on the anode surface. researchgate.net It is widely believed that this film is not merely a passive layer but plays a direct catalytic role in the fluorination reaction. cecri.res.in The proposed mechanism involves the formation of high-valent nickel fluoride species, such as NiF₃ or NiF₄, on the anode surface. cecri.res.inresearchgate.net These highly reactive species then act as the fluorinating agents, transferring fluorine atoms to the organic substrate. cecri.res.inresearchgate.net This mechanism explains why nickel is uniquely effective, as a simple free radical pathway does not account for the material's specific role. cecri.res.in

The generation of elemental fluorine itself is also an electrochemical process, achieved by the electrolysis of a potassium fluoride-hydrogen fluoride (KF–2HF) melt, typically using carbon anodes. cecri.res.in However, nickel's excellent corrosion resistance and its ability to form these catalytically active fluoride films make it the indispensable anode for the electrochemical perfluorination of organic compounds. cecri.res.incecri.res.in This technology is crucial for manufacturing a variety of valuable materials, including inert fluids, hydraulic oils, and heat transfer agents. cecri.res.in While selective electrochemical fluorination can be achieved using other electrodes like platinum in different electrolytes, the comprehensive perfluorination in the Simons Process relies heavily on nickel anodes. cecri.res.inacs.org

Electrodeposition and Surface Modification via Fluoride-Containing Baths

The use of fluoride-containing baths is a significant area of study in the electrodeposition and surface modification of nickel. Fluoride ions can play a crucial role in activating substrates, modifying the deposition mechanism, and influencing the properties of the resulting nickel coatings. This section explores specific applications of fluoride in nickel deposition processes, from promoting nucleation on semiconductor materials to its influence on coatings formed from molten salt eutectics.

Nickel Deposition on Semiconductor Substrates Promoted by Ammonium (B1175870) Fluoride

The deposition of nickel onto semiconductor substrates, such as silicon (Si), is a critical process in the fabrication of electronic devices and nanoscale structures. The use of aqueous solutions containing ammonium fluoride (NH₄F) has been shown to significantly promote the immersion deposition of nickel on silicon. ntu.edu.sg